(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Description
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene (CAS: 70901-63-2), also known as β-Springene, is a diterpene hydrocarbon with the molecular formula C₂₀H₃₂ and a molecular weight of 272.47 g/mol . Its structure features four conjugated double bonds at positions 1,6,10,14 and a terminal methylene group at position 2. This compound is widely distributed in nature, occurring in the secretions of mammals (e.g., springbok dorsal gland), reptiles (e.g., alligator paracloacal gland), and insects (e.g., bumblebee labial glands) . It is also identified in plant essential oils, such as jasmine (Jasminum sambac), where it serves as a key volatile component .
Properties
IUPAC Name |
(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVJVJUIXOEPW-YTOAGJIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016459 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70901-63-2 | |
| Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Wittig reaction to form the double bonds, followed by selective methylation to introduce the methyl groups at the desired positions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : (6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene
- CAS Number : 70901-63-2
- Molecular Formula : CH
- Molecular Weight : 272.5 g/mol
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene has garnered interest in various scientific domains due to its unique properties. Below are some key applications:
Chemical Synthesis
This compound serves as a vital building block for synthesizing more complex organic molecules. Its multiple double bonds allow for various chemical reactions including:
- Wittig Reaction : Used to create alkenes.
- Methylation Reactions : To introduce additional methyl groups.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Studies suggest it can disrupt microbial cell membranes or inhibit enzymes critical for microbial metabolism.
- Anti-inflammatory Effects : Potential applications in reducing inflammation have been explored.
Pharmaceutical Development
Ongoing research is investigating the potential therapeutic uses of this compound in drug development. Its biological activities make it a candidate for:
- Anti-inflammatory medications.
- Antimicrobial agents.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Fragrance and Flavor Production : Its unique scent profile makes it suitable for use in perfumes and food flavorings.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Natural Products examined the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in several pathogenic bacteria.
Case Study 2: Pharmaceutical Development
Research conducted at a pharmaceutical lab explored the compound's potential as an anti-inflammatory agent. Preliminary results showed promise in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
α-Springene Isomers
- Structure : α-Springene refers to two isomers:
- (3Z,6E,10E)-3,7,11,15-tetramethyl-hexadeca-1,3,6,10,14-pentaene
- (3E,6E,10E)-3,7,11,15-tetramethyl-hexadeca-1,3,6,10,14-pentaene
- Key Differences: α-Springene has five double bonds (vs. four in β-Springene) due to an additional double bond at position 3.
- Occurrence : Found in male bumblebee (Bombus griseocollis) labial glands, where it coexists with β-Springene .
Farnesene Derivatives
- Structure : Farnesene isomers (e.g., 3,7,11-trimethyl-2,6,10-dodecatriene ) are sesquiterpenes (C₁₅H₂₄) with three double bonds.
- Key Differences :
- Biological Role : Farnesenes act as insect pheromones and plant defense compounds, whereas β-Springene’s roles span pheromonal signaling in mammals and antimicrobial activity in plants .
Geranyllinalool
- Structure : 3,7,11,15-Tetramethyl-hexadeca-1,6,10,14-tetraene-3-ol (C₂₀H₃₄O), a tertiary alcohol derivative.
- Key Differences: A hydroxyl group at position 3 increases polarity and hydrogen-bonding capacity, unlike the nonpolar β-Springene. This structural variation enhances solubility in aqueous environments, influencing its role in insect secretions (e.g., bumblebee labial glands) .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Double Bonds | Functional Groups | Key Sources | Biological Roles |
|---|---|---|---|---|---|
| β-Springene | C₂₀H₃₂ | 4 | None | Springbok, jasmine, insects | Pheromone, antimicrobial agent |
| α-Springene (isomers) | C₂₀H₃₂ | 5 | None | Bumblebee labial glands | Pheromonal signaling |
| β-Farnesene | C₁₅H₂₄ | 3 | None | Plants, aphids | Plant defense, alarm pheromone |
| Geranyllinalool | C₂₀H₃₄O | 4 | Hydroxyl | Bumblebee labial glands | Secretion component, lubrication |
Chemical Stability and Reactivity
Ecological and Pharmacological Roles
- β-Springene :
- α-Springene: Limited to insect secretions, suggesting niche evolutionary roles .
- Geranyllinalool : Found in bumblebee secretions, likely aiding in gland lubrication .
Biological Activity
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene, commonly known as β-springene, is a naturally occurring organic compound with significant biological activities. This compound is characterized by its unique structure featuring multiple double bonds and methyl groups, which contribute to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H32 |
| Molecular Weight | 272.4681 g/mol |
| CAS Number | 70901-63-2 |
| IUPAC Name | (6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene |
| LogP oct/water | 6.928 |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Wittig reaction , which facilitates the formation of double bonds followed by selective methylation. The industrial production may utilize large-scale reactors and optimized conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been shown to disrupt microbial cell membranes and inhibit key enzymes involved in microbial metabolism. This property makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies have suggested that this compound possesses anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or interfering with signaling pathways relevant to inflammation .
The mechanism of action for this compound involves interactions with specific molecular targets. For instance:
- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes of microbes.
- Enzyme Inhibition : It may inhibit enzymes critical for microbial growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
Study 2: Anti-inflammatory Response
In vitro studies using human cell lines showed a reduction in the secretion of pro-inflammatory cytokines when treated with this compound. This suggests its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
This compound shares structural similarities with other terpenes known for their biological activities. Its unique arrangement of double bonds and methyl groups distinguishes it from similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| β-Caryophyllene | Multiple double bonds | Anti-inflammatory |
| Limonene | Monoterpene structure | Antimicrobial |
| Geraniol | Aliphatic alcohol | Antioxidant |
Q & A
Q. How is (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene identified and quantified in biological samples?
Methodological Answer: The compound is typically identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching. For example, in plant extracts, it elutes at RI 1923 (DB-5 column) and is confirmed via mass spectral fragmentation patterns (e.g., m/z peaks characteristic of diterpenoid hydrocarbons) . Quantification employs internal standards (e.g., ethyl palmitate) and calibration curves adjusted for detector response factors. Cross-validation with nuclear magnetic resonance (NMR) is recommended for structural confirmation in novel matrices.
Q. What are the natural sources of this compound, and what ecological roles does it play?
Methodological Answer: The compound is isolated from plant species (e.g., Zingiber striolatum, Sigesbeckia jorullensis) and animal secretions (springbok dorsal gland, bumblebee labial glands). Ecological roles include:
- Plant defense : Acts as a secondary metabolite with antimicrobial activity in Zingiber striolatum .
- Animal pheromones : Functions as a chemical signal in springbok (Antidorcas marsupialis) and bumblebee (Bombus griseocollis) secretions, influencing mating or territorial behaviors . Extraction methods vary: hydrodistillation for plants and solvent extraction followed by GC-MS for glandular secretions .
Advanced Research Questions
Q. What are the key challenges in elucidating the biosynthetic pathway of this compound in plants versus animals?
Methodological Answer:
- Plant biosynthesis : Likely derived from the methylerythritol phosphate (MEP) pathway, given its diterpenoid structure. Isotopic labeling (e.g., ¹³C-glucose) and enzyme inhibition studies can trace precursor incorporation.
- Animal biosynthesis : Hypothesized to involve mevalonate pathway modifications, but evidence is sparse. Comparative transcriptomics of glandular tissues (e.g., springbok dorsal gland) and heterologous expression in model organisms (e.g., yeast) are proposed strategies . Contradictions arise in cross-kingdom biosynthetic mechanisms, necessitating species-specific pathway validation .
Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR) in antimicrobial applications?
Methodological Answer:
- Synthetic routes : Farnesyl cyanide is a common precursor for generating analogs via Wittig olefination or hydride reduction. For example, saturation of the 1,6,10,14-tetraene backbone alters hydrophobicity and bioactivity .
- SAR analysis : Bioassays against Gram-positive bacteria (e.g., Staphylococcus aureus) reveal that methylation at C-7 and C-11 enhances membrane disruption, while the 3-methylene group is critical for binding to microbial efflux pumps .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., higher activity in Zingiber striolatum vs. weak effects in Banisteriopsis malifolia) may stem from:
- Matrix effects : Co-extracted compounds (e.g., phenolics in plants) synergize or antagonize activity. Bioassay-guided fractionation isolates the pure compound for validation .
- Strain specificity : Standardized protocols (CLSI guidelines) using ATCC strains reduce variability.
- Concentration thresholds : Dose-response curves (0.1–100 µg/mL) identify minimum inhibitory concentrations (MICs) .
Q. How can advanced chromatographic techniques differentiate between geometric isomers of this compound?
Methodological Answer:
- GC×GC-MS : Two-dimensional chromatography separates co-eluting isomers (e.g., α-springene isomers in bumblebee secretions) via orthogonal phase selectivity (e.g., DB-5 × Wax columns) .
- Chiral columns : Cyclodextrin-based columns resolve enantiomers, critical for pheromone studies where stereochemistry dictates biological activity .
- NMR coupling constants : H-NMR analysis of vinyl proton splitting patterns distinguishes E vs. Z configurations .
Data Contradiction Analysis
Q. Why do some studies report high antioxidant activity for this compound, while others classify it as inactive?
Methodological Answer: Contradictions arise from:
- Assay interference : In DPPH assays, the compound’s hydrophobicity limits solubility in methanol, yielding false negatives. Use of emulsifiers (e.g., Tween-20) or alternative solvents (acetone) improves accuracy .
- Oxidative stress models : Cell-based assays (e.g., H₂O₂-induced ROS in HepG2 cells) may better reflect activity than chemical radical scavenging .
- Redox potential : Electrochemical profiling (cyclic voltammetry) quantifies electron-donating capacity, correlating with in vivo efficacy .
Methodological Resources
- GC-MS Parameters : DB-5 column (30 m × 0.25 mm, 0.25 µm), He carrier gas (1 mL/min), EI mode (70 eV) .
- Synthetic Protocols : Farnesyl cyanide → Grignard addition → Pd-catalyzed cross-coupling for analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
